molecular formula C19H19NO3 B14994360 N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B14994360
M. Wt: 309.4 g/mol
InChI Key: QOMAFWDGZKDQFS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isochromene core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents like N,N-dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification methods such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isochromene derivatives and carboxamides, such as:

Uniqueness

What sets N-(2,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C19H19NO3/c1-12-8-9-13(2)16(10-12)20-18(22)19(3)11-14-6-4-5-7-15(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22)

InChI Key

QOMAFWDGZKDQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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